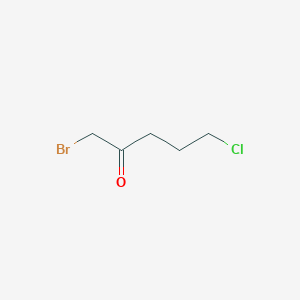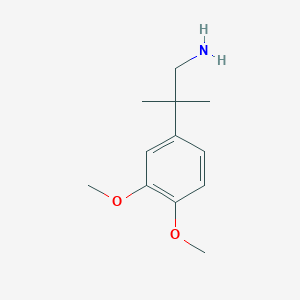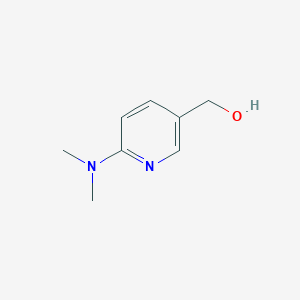
2-bromo-N-(3-hydroxyphenyl)acetamide
Overview
Description
2-Bromo-N-(3-hydroxyphenyl)acetamide, also known as 2-bromo-3-hydroxyacetanilide, is an organic compound with a molecular formula of C8H8BrNO2 and a molecular weight of 225.05 g/mol. It is a colorless solid that is soluble in water, methanol, and ethanol. It is also known to be a strong base and a strong acid.
Scientific Research Applications
Intermediate for Antimalarial Drugs Synthesis
2-bromo-N-(3-hydroxyphenyl)acetamide is an important intermediate in the complete natural synthesis of antimalarial drugs. A study by Magadum & Yadav (2018) focused on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process is integral to producing compounds used in antimalarial treatments.
Antimicrobial Properties
The compound has been involved in the synthesis of various derivatives with antimicrobial properties. Fuloria et al. (2014) synthesized derivatives like 2-(4-bromo-3-methylphenoxy)acetate and found them to exhibit antibacterial and antifungal activities [Fuloria, Fuloria, & Gupta (2014)].
Enzymatic Inhibition Research
This compound is also used in research focusing on enzyme inhibition. Colombo et al. (1984) studied its role as a substrate and inactivator of dopamine beta-hydroxylase, a key enzyme in adrenaline synthesis [Colombo, Rajashekhar, Giedroc, & Villafranca (1984)].
Pharmacological Applications
The compound plays a role in synthesizing derivatives for potential pharmacological applications. A study by Rani et al. (2016) synthesized derivatives for assessing their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects [Rani, Pal, Hegde, & Hashim (2016)].
Structural Studies for Synthetic Applications
Davis & Healy (2010) synthesized the title compound as part of a project to generate a combinatorial library based on a fungal natural product. They studied its crystallization and molecular structure [Davis & Healy (2010)].
Metabolic Studies
The compound is used in studying the metabolism of related compounds. Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, identifying various metabolites [Kanamori, Inoue, Iwata, Ohmae, & Kishi (2002)].
Vibrational Spectroscopy and Electronic Properties
Viana et al. (2017) conducted experimental and quantum chemical investigations into the electronic properties and vibrational mode couplings of a structure analogous to paracetamol, including 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide [Viana, Quintero, Viana, & Moreno-Fuquen (2017)].
Synthesis of Silylated Derivatives
The compound is used in the synthesis of silylated derivatives. Nikonov et al. (2016) synthesized N-(2-(trimethylsilyloxy)phenyl)acetamide via reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane and studied its structure [Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva (2016)].
Biochemical Analysis
Biochemical Properties
2-Bromo-N-(3-hydroxyphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by interfering with specific signaling pathways . Additionally, it can induce apoptosis in these cells, highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. For instance, the compound has been found to inhibit the activity of certain kinases, which are crucial for cell signaling and growth . This inhibition can lead to the downregulation of genes involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of cellular processes, which may have therapeutic implications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate biochemical pathways. At higher doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within the cell . These factors determine the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biochemical effects.
properties
IUPAC Name |
2-bromo-N-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-5-8(12)10-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFLQHRNECEYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509292 | |
| Record name | 2-Bromo-N-(3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29378-70-9 | |
| Record name | 2-Bromo-N-(3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

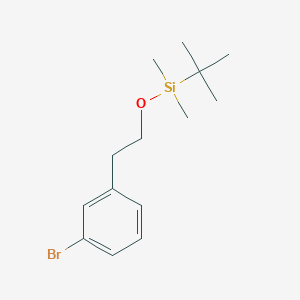

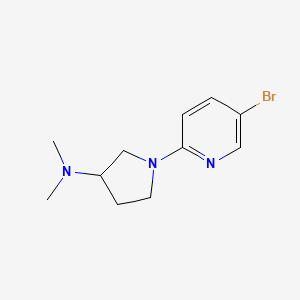

![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)
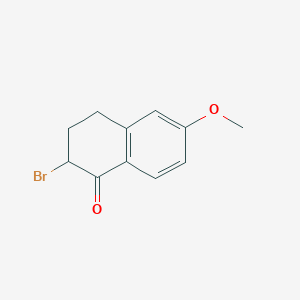

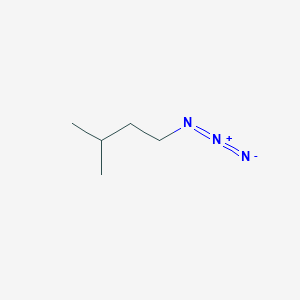


![3-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1281175.png)
